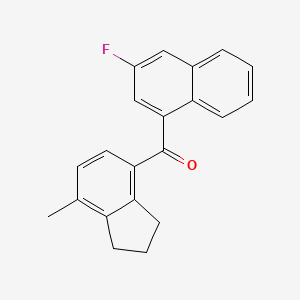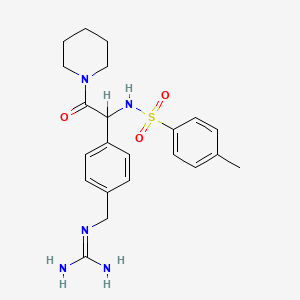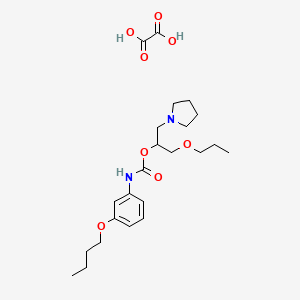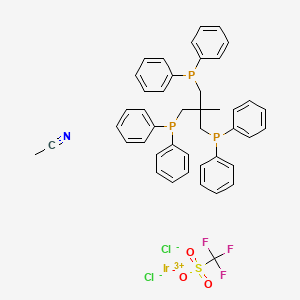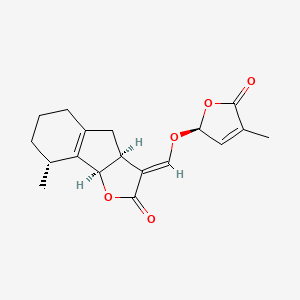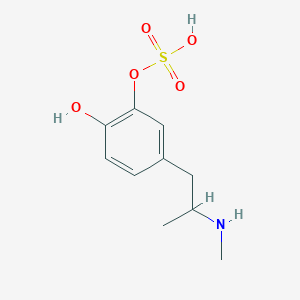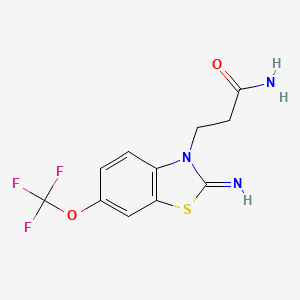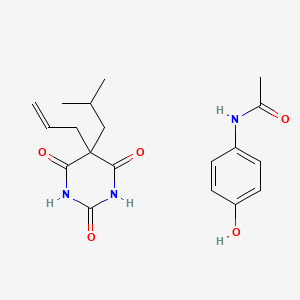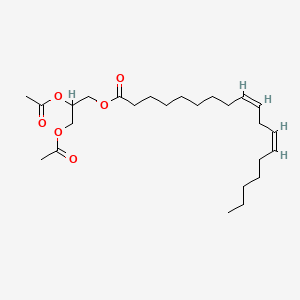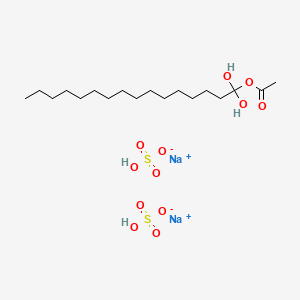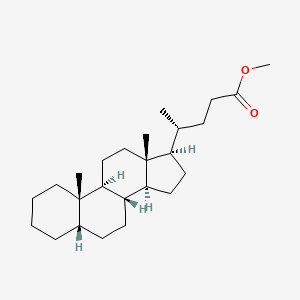
Methyl-5beta-cholanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-5beta-cholanoate is a chemical compound that belongs to the family of bile acids and their derivatives. It is a methyl ester of 5beta-cholanoic acid and is known for its role in various biochemical and industrial applications. This compound is characterized by its steroidal structure, which includes a cholane backbone with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-5beta-cholanoate typically involves the esterification of 5beta-cholanoic acid. One common method is the reaction of 5beta-cholanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted esterification, which significantly reduces reaction times and increases yields. The process involves the esterification of lithocholic acid followed by oxidation to form the desired methyl ester .
Chemical Reactions Analysis
Types of Reactions
Methyl-5beta-cholanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Keto derivatives such as 3-oxo-5beta-cholanoate.
Reduction: Hydroxy derivatives such as 3alpha-hydroxy-5beta-cholanoate.
Substitution: 5beta-cholanoic acid.
Scientific Research Applications
Methyl-5beta-cholanoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroidal compounds.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl-5beta-cholanoate involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors and transporters, influencing cholesterol metabolism and bile acid synthesis. The compound can activate nuclear receptors such as FXR (Farnesoid X receptor), which plays a crucial role in regulating bile acid homeostasis .
Comparison with Similar Compounds
Methyl-5beta-cholanoate can be compared with other bile acid derivatives such as:
Methyl-7-keto-3alpha,12alpha-dihydroxy-5beta-cholanoate: Similar in structure but with additional hydroxyl groups.
Methyl-3-keto-7alpha,12alpha-dihydroxy-5beta-cholanoate: Contains keto and hydroxyl groups at different positions.
Methyl-7-keto-3alpha-hydroxy-5beta-cholanoate: Another derivative with a different substitution pattern
These compounds share similar steroidal backbones but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
2204-14-0 |
|---|---|
Molecular Formula |
C25H42O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h17-22H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,24+,25-/m1/s1 |
InChI Key |
YHTRVWPOAJKWBV-ZXKBGTPZSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


